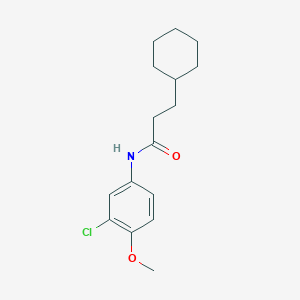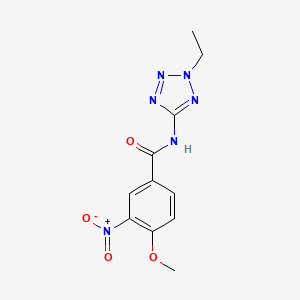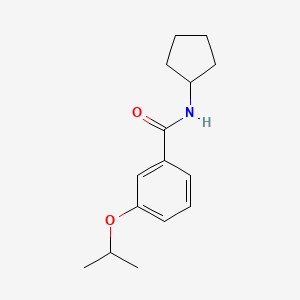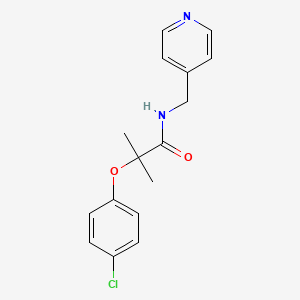
N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide, also known as CMCH, is a chemical compound that has gained attention for its potential use in scientific research. CMCH belongs to the class of chemicals known as amides, and it has been shown to have various biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to affect the activity of dopamine, a neurotransmitter that plays a key role in the brain's reward system. By modulating dopamine activity, this compound may be able to reduce the rewarding effects of drugs of abuse and decrease the likelihood of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its analgesic and anti-addiction effects, it has also been shown to have anti-inflammatory and anti-tumor properties. These effects make this compound a potentially useful compound for a wide range of scientific research applications.
实验室实验的优点和局限性
One of the primary advantages of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide for lab experiments is its high purity. The synthesis method described above has been shown to yield this compound in its pure form, which is important for ensuring accurate and reproducible results in scientific research. Additionally, this compound has been shown to have relatively low toxicity, which makes it a safer alternative to traditional pain medications such as opioids.
One of the limitations of this compound for lab experiments is its relatively low potency. It has been shown to have weaker analgesic effects than traditional pain medications, which may limit its usefulness in certain research applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide. One area of interest is its potential use in treating other types of addiction, such as nicotine addiction. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is potential for the development of new analogs of this compound with improved potency and selectivity for certain neurotransmitter systems. Overall, this compound is a promising compound for scientific research, and further research is needed to fully explore its potential applications.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide involves the reaction of 3-chloro-4-methoxybenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been reported in various research studies and has been shown to yield high purity this compound.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential use as a pain reliever. This compound has been shown to have analgesic effects in animal models, and it has been suggested that it could be a potential alternative to traditional pain medications such as opioids.
In addition to its potential use as a pain reliever, this compound has also been studied for its potential use in treating addiction. It has been shown to reduce the rewarding effects of cocaine and alcohol in animal models, indicating that it could be a potential treatment option for addiction.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-20-15-9-8-13(11-14(15)17)18-16(19)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXOEUNCKQIFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)

![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate](/img/structure/B5739527.png)
![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)

![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)
